n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with two chlorine atoms at the 2 and 5 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and allow for easier purification of the product. The final product is typically isolated by filtration and recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation Reactions: The major product is 2,5-dichlorobenzoic acid.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide is primarily related to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, preventing the normal substrate from binding and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorophenyl)succinamic acid
- N-(2,5-Dichlorophenyl)-2-furylpropenone
- N-(2,5-Dichlorophenyl)thiazole derivatives
Uniqueness
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
62789-51-9 |
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Molecular Formula |
C13H11Cl2NO2S |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(14)4-7-12(13)15/h2-8,16H,1H3 |
InChI Key |
UWNZILMYVMCEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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